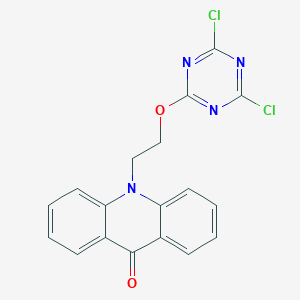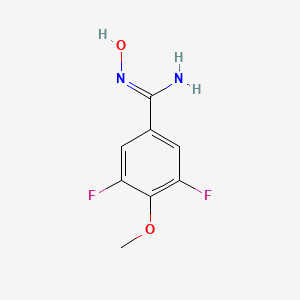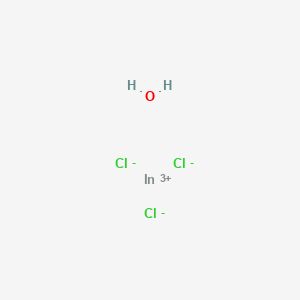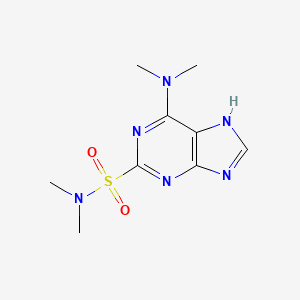
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is a chemical compound with the molecular formula C9H14N6O2S It is known for its unique structure, which includes a purine ring substituted with dimethylamino and sulfonic acid dimethylamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide typically involves the reaction of 6-chloro-9H-purine with dimethylamine and subsequent sulfonation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve heating the reaction mixture to facilitate the substitution and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-substituted purines.
Scientific Research Applications
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antitumor and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways involved may include purine metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 6-Dimethylamino-9H-purine-2-sulfonamide
- 6-Dimethylamino-9H-purine-2-carboxamide
- 6-Dimethylamino-9H-purine-2-thiol
Uniqueness
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90610-93-8 |
|---|---|
Molecular Formula |
C9H14N6O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
6-(dimethylamino)-N,N-dimethyl-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C9H14N6O2S/c1-14(2)8-6-7(11-5-10-6)12-9(13-8)18(16,17)15(3)4/h5H,1-4H3,(H,10,11,12,13) |
InChI Key |
NLPMUTNIJWXJOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1NC=N2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


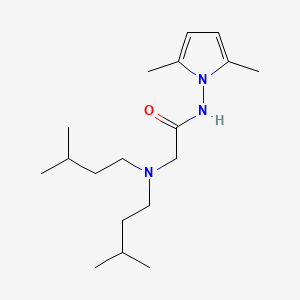
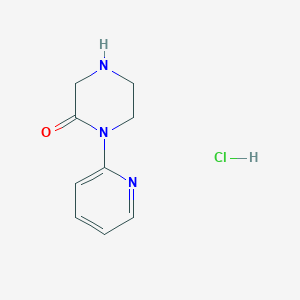
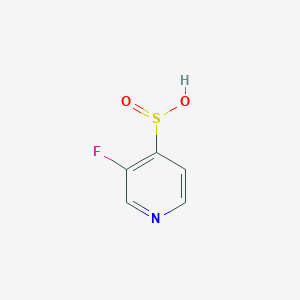




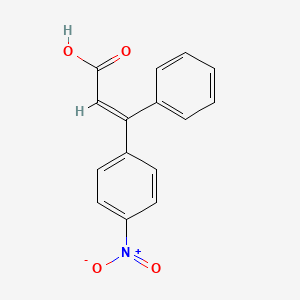
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
